molecular formula C4H9ClN2S B3121114 1,3-Thiazinan-2-imine hydrochloride CAS No. 2799-74-8

1,3-Thiazinan-2-imine hydrochloride

Cat. No.: B3121114
CAS No.: 2799-74-8
M. Wt: 152.65 g/mol
InChI Key: XSVRZUUQQSNMCN-UHFFFAOYSA-N
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Description

1,3-Thiazinan-2-imine hydrochloride: is a versatile chemical compound extensively used in scientific research. It is known for its unique properties, making it a valuable tool for studying various biological and chemical processes. This compound belongs to the class of heterocyclic compounds containing both nitrogen and sulfur atoms in its structure.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as thiazolidine derivatives, have been found to interact with g-protein coupled (cb1) cannabinoid receptor and human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βhsd1) . These targets play crucial roles in various biological processes, including the regulation of immune response, metabolism, and hormonal balance .

Mode of Action

Molecular docking studies have been carried out for similar compounds with cb1 and 11 βhsd1 to understand the binding interaction mechanism . These studies can provide insights into how the compound might interact with its targets and the resulting changes.

Biochemical Pathways

Given the potential targets of similar compounds, it’s plausible that the compound could influence pathways related to immune response, metabolism, and hormonal regulation .

Pharmacokinetics

The pharmacokinetic activity of similar thiazolidine derivatives has been studied, with various synthetic approaches employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

Molecular dynamics simulations have been performed to understand the stability of similar compounds in cb1 and 11 βhsd1 microenvironments . These simulations can provide insights into the potential molecular and cellular effects of the compound’s action.

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under transition-metal-free reaction conditions , suggesting that the compound’s action could be influenced by the presence or absence of certain environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Thiazinan-2-imine hydrochloride can be synthesized through various methods. One common approach involves the reaction of arylamines with elemental sulfur and carbon dioxide under transition-metal-free conditions. This method utilizes C–H bond functionalization to produce the desired compound in moderate to good yields .

Industrial Production Methods: Industrial production of this compound often involves multi-component reactions that ensure high step economy and good functional group tolerance. The use of green chemistry principles, such as the utilization of carbon dioxide as a C1 source, is also emphasized to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions: 1,3-Thiazinan-2-imine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Substituted thiazinan-2-imine derivatives.

Scientific Research Applications

1,3-Thiazinan-2-imine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.

    Biology: The compound is employed in studying enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • 1,2-Thiazinan-2-imine hydrochloride
  • 1,4-Thiazinan-2-imine hydrochloride
  • Thiazolidine derivatives

Comparison: 1,3-Thiazinan-2-imine hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its isomers, such as 1,2-Thiazinan-2-imine hydrochloride and 1,4-Thiazinan-2-imine hydrochloride, the 1,3-thiazinane framework offers different reactivity and stability profiles. Thiazolidine derivatives, on the other hand, have a five-membered ring structure, which influences their pharmacological activities .

Properties

IUPAC Name

5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S.ClH/c5-4-6-2-1-3-7-4;/h1-3H2,(H2,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVRZUUQQSNMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2799-74-8
Record name 4H-1,3-Thiazin-2-amine, 5,6-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2799-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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